3-Mercapto-2-butanol

Description

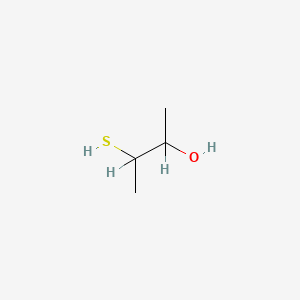

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQWABQELVFQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865891 | |

| Record name | 3-Sulfanylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble in water; miscible in alcohol and fat | |

| Record name | 2-Mercapto-3-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010-1.017 | |

| Record name | 2-Mercapto-3-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54812-86-1, 37887-04-0 | |

| Record name | 3-Mercapto-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54812-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 3-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-3-mercaptobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Mercapto-2-butanol (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Mercapto-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Mercapto-2-butanol

Introduction

3-Mercapto-2-butanol is a bifunctional organic molecule of significant interest to researchers in the fields of organic synthesis, materials science, and drug discovery.[1] This sulfur-containing secondary alcohol, with its distinct chemical properties imparted by the hydroxyl and thiol functional groups, serves as a versatile building block and a molecule with notable biochemical activities.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 3-Mercapto-2-butanol, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The unique arrangement of a hydroxyl and a thiol group in 3-Mercapto-2-butanol dictates its physical and chemical characteristics. It is a colorless liquid with a characteristic sulfurous odor.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Mercapto-2-butanol

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀OS | [2] |

| Molecular Weight | 106.19 g/mol | [2] |

| CAS Number | 54812-86-1 (mixture of isomers) | [1] |

| Boiling Point | 59-61 °C at 10 mmHg | [1] |

| Density | 0.999 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.48 | [3] |

| pKa (thiol) | ~9.84 (Predicted) | [2] |

| Solubility | Soluble in alcohol and fats; slightly soluble in water.[4][5] | [4][5] |

Synthesis and Purification

The synthesis of 3-Mercapto-2-butanol can be achieved through several routes. A common and reliable laboratory-scale method involves the nucleophilic substitution of a suitable haloalcohol with a thiolating agent, followed by hydrolysis.

Synthesis via Isothiouronium Salt Intermediate

This two-step method is a well-established route for the preparation of thiols from alkyl halides.[1] The process begins with the reaction of 2-bromo-3-butanol with thiourea to form a stable S-alkylisothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the desired thiol.

Caption: Synthesis of 3-Mercapto-2-butanol via an isothiouronium salt intermediate.

Experimental Protocol: Synthesis of 3-Mercapto-2-butanol

Materials:

-

2-Bromo-3-butanol

-

Thiourea

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-butanol and an equimolar amount of thiourea in ethanol. Heat the mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (typically 2-3 molar equivalents) in water. Heat the mixture to reflux for an additional 2-4 hours to effect hydrolysis of the isothiouronium salt.

-

Work-up: Cool the reaction mixture and then acidify with dilute hydrochloric acid to a neutral pH. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-Mercapto-2-butanol.[6]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 3-Mercapto-2-butanol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3-Mercapto-2-butanol is expected to show distinct signals for the methyl protons, the methine protons adjacent to the hydroxyl and thiol groups, and the hydroxyl and thiol protons themselves. The thiol proton (–SH) typically appears as a broad singlet in the region of δ 1.3–1.5 ppm.[1] The protons on the carbon backbone will exhibit characteristic splitting patterns (doublets, quartets, etc.) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbons attached to the electronegative oxygen and sulfur atoms will be deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Mercapto-2-butanol provides key information about the functional groups present.

-

O–H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

S–H Stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹ is indicative of the thiol group.

-

C–H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkyl chain.

-

C–O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region is due to the C-O stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-Mercapto-2-butanol will show a molecular ion peak (M⁺) at m/z = 106. The fragmentation pattern will be influenced by the presence of both the hydroxyl and thiol groups, with common fragmentation pathways including alpha-cleavage and loss of small neutral molecules like water or H₂S.[7]

Chemical Reactivity and Applications in Drug Development

The dual functionality of 3-Mercapto-2-butanol makes it a versatile reagent in organic synthesis and a molecule of interest in medicinal chemistry.

Oxidation of the Thiol Group

The thiol group is susceptible to oxidation. Mild oxidizing agents will convert it to the corresponding disulfide, 3,3'-disulfanediylbis(butan-2-ol).[1] Stronger oxidizing agents can further oxidize the sulfur to sulfonic acid.[1] This redox activity is a key aspect of its biochemical properties, as it can participate in thiol-disulfide exchange reactions, which are crucial in many biological processes.[8]

Caption: Oxidation reactions of 3-Mercapto-2-butanol.

Nucleophilic Reactions of the Thiol Group

The thiol group is a good nucleophile, especially in its deprotonated thiolate form. It can readily participate in Sₙ2 reactions with alkyl halides to form thioethers.[1] This reactivity is fundamental in its use as a building block for introducing the thioether linkage into more complex molecules, a common motif in many pharmaceutical compounds.

Role in Drug Development

The thiol group is a key functional group in a number of drug compounds, conferring properties such as antioxidant activity and the ability to chelate metals.[9] 3-Mercapto-2-butanol's ability to act as a reducing agent and a scavenger of reactive oxygen species makes it a molecule of interest for its potential therapeutic applications, including in conditions associated with oxidative stress.[1] Furthermore, its role as a chemical intermediate is significant in the synthesis of various therapeutic agents.[9]

Safety and Handling

3-Mercapto-2-butanol is classified as an irritant, causing skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a flammable liquid and should be stored away from heat and open flames.[3]

Conclusion

3-Mercapto-2-butanol is a chemically versatile molecule with a rich reactivity profile stemming from its hydroxyl and thiol functionalities. Its synthesis is readily achievable in the laboratory, and its structure can be unequivocally confirmed through standard spectroscopic techniques. The reactivity of its thiol group, in particular, makes it a valuable tool in organic synthesis and a compound of interest for applications in drug discovery and development. A thorough understanding of its chemical properties is paramount for its safe and effective use in a research setting.

References

-

Human Metabolome Database. Showing metabocard for 3-Mercapto-2-butanol (HMDB0040185). [Link]

-

PubChem. 3-Mercapto-2-methyl-1-butanol | C5H12OS | CID 6430892. [Link]

-

Organic Syntheses. Guanidoacetic acid. [Link]

-

ResearchGate. Synthetic route used for the preparation of 3-mercapto-2-methylalkan-1-ols. [Link]

-

PubChem. 2-Mercapto-3-butanol | C4H10OS | CID 62087. [Link]

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. [Link]

-

The Good Scents Company. 3-mercapto-2-methyl-1-butanol. [Link]

-

Dataintelo. 2 Mercapto 3 Butanol Market Report | Global Forecast From 2025 To 2033. [Link]

-

ResearchGate. Elucidation of the Formation Mechanism of 2-Mercapto-3-Methyl-1-Butanol in Beer. Part II: Identification of the Key Enzymes in Yeast. [Link]

-

2-Mercapto-3-Butanol: Enhancing Savory Flavors and Fragrances. [Link]

-

ODU Digital Commons. Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. [Link]

- Google Patents.

-

ResearchGate. The mechanism of oxidation of 3-mercaptopropionic acid | Request PDF. [Link]

-

PubMed Central. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

PubChem. 3-Mercapto-2-butanol, (2R,3S)-rel- | C4H10OS | CID 13095872. [Link]

-

Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol | Carbon. [Link]

-

AZoM. Identifying Alcohols Using NMR Spectroscopy. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0004327). [Link]

-

Flavor Extract Manufacturers Association (FEMA). 2-MERCAPTO-3-BUTANOL. [Link]

Sources

- 1. 3-Mercapto-2-butanol | 54812-86-1 | Benchchem [benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 2-巯基-3-丁醇 mixture of isomers, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Mercapto-2-methyl-1-butanol | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Mercapto-3-butanol | C4H10OS | CID 62087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dataintelo.com [dataintelo.com]

- 10. 3-Mercapto-2-butanol, (2R,3S)-rel- | C4H10OS | CID 13095872 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Mercapto-2-butanol (CAS: 54812-86-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Mercapto-2-butanol, a bifunctional molecule featuring both a thiol and a hydroxyl group, presents a unique landscape for scientific exploration and application. Its distinct chemical personality, characterized by a potent sulfurous aroma and significant redox activity, has carved out niches in fields ranging from flavor and fragrance science to fundamental biochemical research. This guide, intended for the discerning researcher, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its synthesis, the logic of its analytical characterization, and the mechanistic basis of its diverse applications. As we dissect the properties and potential of this compound, we will ground our discussion in established protocols and authoritative data, offering a comprehensive resource for professionals in the field.

Section 1: Physicochemical and Structural Characteristics

3-Mercapto-2-butanol (C₄H₁₀OS) is a sulfur-containing secondary alcohol.[1] The presence of both a thiol (-SH) group on the third carbon and a hydroxyl (-OH) group on the second carbon of a butane backbone underpins its reactivity and utility.[1][2] This structure facilitates its role in redox reactions, its utility as a chemical intermediate, and its characteristic sensory profile.[1][3]

Typically appearing as a colorless to pale yellow liquid, it is characterized by a strong, sulfurous odor often described as reminiscent of garlic or rotten eggs.[2] The hydroxyl group imparts a degree of water solubility, while the thiol group is responsible for its notable reactivity, particularly in forming disulfide bonds.[2]

Table 1: Physicochemical Properties of 3-Mercapto-2-butanol

| Property | Value | Source(s) |

| CAS Number | 54812-86-1 | [2][4] |

| Molecular Formula | C₄H₁₀OS | [2][4][5] |

| Molecular Weight | 106.18 g/mol | [4][5] |

| Density | 0.999 - 1.0 g/cm³ at 25 °C | [4][6][7] |

| Boiling Point | 162.3 ± 23.0 °C at 760 mmHg; 59-61 °C at 10 mmHg | [4][6][7] |

| Flash Point | 57 °C - 61.7 °C (closed cup) | [1][4] |

| Refractive Index (n²⁰/D) | 1.472 - 1.48 | [1][4][6] |

| Solubility | Miscible with water, alcohol, and ether | [3][8] |

| Vapor Pressure | 0.8 ± 0.7 mmHg at 25°C | [4] |

| LogP | 0.47 | [4] |

Section 2: Synthesis Methodologies: A Comparative Analysis

The synthesis of 3-Mercapto-2-butanol can be approached through several distinct pathways, with the choice of method fundamentally depending on the desired scale, purity requirements, and available resources. The underlying principle for most chemical syntheses involves the introduction of a thiol group onto a butanol-derived backbone.

Laboratory-Scale Synthesis: Flexibility and Control

For research and small-scale applications, methods that offer high flexibility are preferred. A common and reliable two-step laboratory method involves the use of thiourea.[1]

Workflow: Thiourea-Mediated Synthesis

Caption: Thiourea route for lab-scale synthesis.

Step-by-Step Protocol:

-

Thiourea Alkylation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-butanol and an equimolar amount of thiourea in ethanol or methanol.[1] The choice of a polar protic solvent facilitates the Sₙ2 reaction.

-

Reflux: Heat the mixture to reflux (typically 60–80°C) for a period of 6 to 12 hours.[1] This duration is crucial for driving the reaction to completion to form the intermediate isothiouronium salt.

-

Hydrolysis: After cooling, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.

-

Product Release: Heat the mixture again to hydrolyze the intermediate, which releases the free thiol group, yielding 3-Mercapto-2-butanol.[1]

-

Purification: The final product is typically isolated and purified by distillation under reduced pressure.

An alternative, more streamlined laboratory approach involves a direct Sₙ2 reaction with a hydrosulfide anion.[1]

Workflow: Hydrosulfide Sₙ2 Reaction

Caption: Direct synthesis via hydrosulfide anion.

This single-step method offers advantages in terms of atom economy and reduced reaction time (4-6 hours).[1] The use of a polar aprotic solvent like dimethylformamide (DMF) is key to accelerating the Sₙ2 reaction.[1]

Industrial-Scale Production: Efficiency and Scalability

For commercial production, cost-effectiveness and high throughput are paramount. The dominant industrial method involves the catalytic reaction of 2-butanone with hydrogen sulfide (H₂S).[1]

Step-by-Step Protocol:

-

Catalyst Bed: A reactor is charged with an acid catalyst, often a reusable resin like Amberlyst-15, which reduces operational costs.[1]

-

Reaction: 2-Butanone is reacted with hydrogen sulfide gas under mild conditions (20–50°C, 1–3 atm).[1] Modern facilities may employ continuous-flow reactors for enhanced safety and reproducibility.

-

Purification: The crude product is purified via distillation under reduced pressure (10–20 mmHg) to achieve high purity (98–99%).[1]

Table 2: Comparison of Synthesis Methods

| Method | Typical Yield (%) | Purity (%) | Scalability | Key Advantage |

| Thiourea Route | 85–92 | 85–90 | Low | High functional group tolerance |

| Hydrosulfide Sₙ2 | 88–94 | 90–93 | Moderate | Simplified workflow, higher atom economy |

| Industrial H₂S Reaction | 95–98 | 98–99 | High | High cost-efficiency and throughput |

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 3-Mercapto-2-butanol. A multi-technique approach is standard practice.

Workflow: Analytical Characterization Cascade

Caption: Standard analytical workflow.

-

Gas Chromatography (GC): This is the primary technique for quantifying purity and separating isomers.[1] When coupled with a flame ionization detector (FID) or a sulfur-specific detector like a pulsed flame photometric detector (PFPD), it provides precise quantitative data.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key signals include the thiol proton (δ 1.3–1.5 ppm), which helps confirm the presence of the -SH group.[1]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (106.18 g/mol ).[1][9] Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹) and the S-H stretch (weaker, ~2550 cm⁻¹) are expected.

Section 4: Core Applications in Research and Industry

The dual functionality of 3-Mercapto-2-butanol drives its application across various scientific and commercial domains.

Biochemical and Research Applications

In a laboratory setting, 3-Mercapto-2-butanol is a valuable tool for studying biochemical systems due to its potent reducing capabilities.

-

Redox Chemistry and Protein Studies: The thiol group acts as a powerful reducing agent, capable of cleaving disulfide bonds (-S-S-) in proteins.[1] This is crucial for researchers studying protein folding, stability, and the function of cysteine residues within enzyme active sites.[1] By reducing these bonds, researchers can denature proteins for analysis or investigate the role of specific disulfide linkages in maintaining tertiary and quaternary structures.[1]

-

Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[1] This property makes it a useful tool in studies related to oxidative damage and its implications in various disease models.[1]

-

Enzyme Interaction: It can interact with enzymes, modulating their activity through the formation of disulfide bonds with cysteine residues, providing a method to probe enzyme mechanisms.[1]

Pathway: Role in Protein Disulfide Bond Reduction

Caption: Mechanism of protein disulfide bond cleavage.

Industrial Applications

-

Flavor and Fragrance Industry: This is a major commercial application. 3-Mercapto-2-butanol is recognized as a Generally Recognized as Safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[1] Its potent, sulfurous, and meaty aroma profile makes it a key component in creating savory flavors, particularly for meat, onion, and garlic notes in processed foods, sauces, and snacks.[10][11][12]

-

Chemical Intermediate: It serves as a versatile building block in organic synthesis for the production of pharmaceuticals, agrochemicals, and other complex molecules.[2][3]

-

Anti-Browning Agent: The compound can inhibit the activity of polyphenol oxidase (PPO), the enzyme responsible for enzymatic browning in fruits and vegetables like potatoes, thus acting as a food preservative.[3]

Section 5: Safety, Handling, and Storage

Proper handling of 3-Mercapto-2-butanol is critical due to its flammability, toxicity, and potent odor.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][13]

-

Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.[13][14] It is classified as a skin, eye, and respiratory irritant.[9][14] The compound is flammable, so keep it away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and oxidizing agents.[1][3] The recommended storage temperature is often 2–8°C in tightly sealed, amber-colored vials to prevent degradation and oxidation.[1][13]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

GHS Hazard Information:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

References

-

3-Mercapto-2-butanol | CAS#:54812-86-1 | Chemsrc. [Link]

-

3-Mercapto-2-Butanol - High Quality Anti-Browning Agent at Best Price - Laboratory Chemicals. [Link]

-

Showing metabocard for 3-Mercapto-2-butanol (HMDB0040185) - Human Metabolome Database. [Link]

-

3-Mercapto-2-butanol, (mixture of isomers), 25g, Each - CP Lab Safety. [Link]

-

3-Mercapto-2-butanol, (2R,3S)-rel- | C4H10OS | CID 13095872 - PubChem. [Link]

-

Exploring 3-Mercapto-2-Butanone: A Key Flavor and Fragrance Intermediate. [Link]

-

2-Mercapto-3-Butanol: Enhancing Savory Flavors and Fragrances. [Link]

-

rel-(2R,3S)-3-Mercapto-2-butanol | C4H10OS | CID 641834 - PubChem. [Link]

-

3-mercapto-2-methyl-1-butanol, 227456-33-9 - The Good Scents Company. [Link]

-

Meaty Aromas - Perfumer & Flavorist. [Link]

-

FM35730 - Safety Data Sheet. [Link]

-

3-Mercapto-3-Methyl Butanol CAS 34300-94-2 Flavor & Fragrance Ingredient for Meat, Coffee & Fruit. [Link]

-

3-MERCAPTO-2-BUTANOL, (2R,3R)- - gsrs. [Link]

-

3-mercaptobutanol - the NIST WebBook. [Link]

-

3-Mercapto-2-methyl-1-butanol | C5H12OS | CID 6430892 - PubChem. [Link]

-

Showing metabocard for 3-Mercapto-2-butanol (HMDB0040185) - Human Metabolome Database. [Link]

-

The Chemistry Behind Savory: Understanding 2-Mercapto-3-Butanol Applications. [Link]

-

(R,S)-2-mercapto-3-butanol, 37887-04-0 - The Good Scents Company. [Link]

-

2-mercapto-3-butanol, 54812-86-1 - The Good Scents Company. [Link]

-

2-Mercapto-3-butanol | C4H10OS | CID 62087 - PubChem. [Link]

-

Elucidation of the Formation Mechanism of 2-Mercapto-3-Methyl-1-Butanol in Beer. Part II: Identification of the Key Enzymes in Yeast - ResearchGate. [Link]

-

3-mercapto-3-methyl butanol, 34300-94-2 - The Good Scents Company. [Link]

Sources

- 1. 3-Mercapto-2-butanol | 54812-86-1 | Benchchem [benchchem.com]

- 2. CAS 54812-86-1: 3-Mercapto-2-butanol | CymitQuimica [cymitquimica.com]

- 3. 3-Mercapto-2-Butanol - High Quality Anti-Browning Agent at Best Price [sihaulichemicals.net]

- 4. 3-Mercapto-2-butanol | CAS#:54812-86-1 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. 3-Mercapto-2-butanol | 54812-86-1 [chemicalbook.com]

- 7. 3-Mercapto-2-butanol CAS#: 54812-86-1 [m.chemicalbook.com]

- 8. 2-Mercapto-3-butanol | C4H10OS | CID 62087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Mercapto-2-butanol, (2R,3S)-rel- | C4H10OS | CID 13095872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. perfumerflavorist.com [perfumerflavorist.com]

- 12. nbinno.com [nbinno.com]

- 13. biosynth.com [biosynth.com]

- 14. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Stereoselective Synthesis of 3-Mercapto-2-butanol Stereoisomers

Abstract

This technical guide provides an in-depth exploration of the stereoselective synthesis of the four stereoisomers of 3-mercapto-2-butanol: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). As a crucial chiral building block, the stereochemical purity of 3-mercapto-2-butanol is paramount for its applications in drug development and as a nuanced flavoring agent. This document details the strategic approaches to control both relative and absolute stereochemistry, focusing on the ring-opening of stereochemically defined epoxides. Mechanisms, detailed experimental protocols, and methods for purification and characterization are presented to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Introduction: The Significance of Chirality in 3-Mercapto-2-butanol

3-Mercapto-2-butanol is a bifunctional molecule containing two stereocenters, giving rise to two pairs of enantiomers: the syn (or erythro) diastereomers, (2R,3S) and (2S,3R), and the anti (or threo) diastereomers, (2R,3R) and (2S,3S). The spatial arrangement of the hydroxyl and thiol groups dictates the molecule's interaction with chiral environments, such as biological receptors and enzymes. Consequently, each stereoisomer can exhibit distinct pharmacological, toxicological, and organoleptic properties.[1] For instance, one enantiomer of a chiral drug may be therapeutically active, while the other could be inactive or even detrimental.[1] In the context of drug discovery, access to stereochemically pure isomers of 3-mercapto-2-butanol is essential for structure-activity relationship (SAR) studies and the development of targeted therapeutics.[2] The compound's utility has been noted in its role as a reducing agent for disulfide bonds in proteins and as a scavenger of reactive oxygen species.[3]

The primary and most effective strategy for the stereoselective synthesis of 3-mercapto-2-butanol isomers involves the nucleophilic ring-opening of 2,3-epoxybutane with a thiolating agent. The stereochemical outcome of this reaction is highly dependent on the stereochemistry of the starting epoxide and the reaction conditions.

Strategic Approaches to Stereoselective Synthesis

The synthesis of the four stereoisomers of 3-mercapto-2-butanol hinges on the stereospecific ring-opening of either cis- or trans-2,3-epoxybutane. This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom attacked by the nucleophile.

Synthesis of the anti Diastereomers: (2R,3R)- and (2S,3S)-3-Mercapto-2-butanol

The anti diastereomers are synthesized from cis-2,3-epoxybutane, which is a meso compound. The key to obtaining enantiomerically pure products lies in the use of a chiral nucleophile or a chiral catalyst to facilitate an asymmetric ring-opening.

A powerful strategy for synthesizing enantiomerically enriched β-hydroxy thiols is the asymmetric ring-opening of meso-epoxides using a chiral catalyst.[4] While a specific catalyst for the thiolysis of cis-2,3-epoxybutane is not extensively documented in readily available literature, the principle can be applied using chiral salen-metal complexes or chiral phosphoric acids, which have been successful in similar transformations.[4][5]

The proposed synthetic pathway is outlined below:

Caption: Synthesis of anti-3-Mercapto-2-butanol stereoisomers.

Synthesis of the syn Diastereomers: (2R,3S)- and (2S,3R)-3-Mercapto-2-butanol

The syn diastereomers are prepared from trans-2,3-epoxybutane. Since trans-2,3-epoxybutane is a racemic mixture of (2R,3R)- and (2S,3S)-epoxides, a direct, non-chiral ring-opening will result in a racemic mixture of the syn products. To obtain enantiomerically pure syn isomers, one can either start with an enantiomerically pure epoxide or perform a kinetic resolution.

Starting with enantiopure (2R,3R)- or (2S,3S)-2,3-epoxybutane allows for a direct and highly stereoselective synthesis of the corresponding syn 3-mercapto-2-butanol isomer. The nucleophilic attack of a thiolating agent will proceed with inversion of configuration at one of the stereocenters.

The synthetic route is depicted as follows:

Caption: Synthesis of syn-3-Mercapto-2-butanol stereoisomers.

Reaction Mechanisms: A Deeper Dive

The ring-opening of epoxides can be catalyzed by either acid or base, with each condition having implications for regioselectivity in unsymmetrical epoxides. For the symmetrical 2,3-epoxybutane, regioselectivity is not a concern, but the mechanism still dictates the reaction conditions.

Base-Catalyzed Ring-Opening

Under basic conditions, the nucleophile is typically a thiolate anion (RS⁻), which is a strong nucleophile. The reaction follows a classic SN2 pathway where the thiolate attacks one of the epoxide carbons, leading to the opening of the three-membered ring.[6][7] This process results in a clean inversion of stereochemistry at the site of attack. The rate-determining step is often the deprotonation of the thiol by the base.[5]

Caption: Base-catalyzed epoxide ring-opening mechanism.

Acid-Catalyzed Ring-Opening

In an acidic medium, the epoxide oxygen is first protonated, making the epoxide a better electrophile.[8][9] The nucleophile, which is the neutral thiol (RSH) in this case, then attacks one of the carbons of the protonated epoxide.[10] Although this also proceeds with inversion of configuration, the transition state has some carbocation-like character.[8] For terminally substituted epoxides, this can influence the regioselectivity of the attack.[11]

Sources

- 1. Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6 [organic-chemistry.org]

- 2. Ring opening of an epoxide with thiols for drug discovery - American Chemical Society [acs.digitellinc.com]

- 3. 3-Mercapto-2-butanol | 54812-86-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

3-Mercapto-2-butanol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Mercapto-2-butanol

This guide provides a comprehensive analysis of the spectroscopic data for 3-mercapto-2-butanol (C₄H₁₀OS), a sulfur-containing secondary alcohol.[1][2] As a compound with applications as a flavoring agent and its role in biochemical redox reactions, a thorough understanding of its structural and analytical profile is paramount for researchers in drug development and food science.[1] This document synthesizes predictive data and established spectroscopic principles to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Spectroscopic Overview

3-Mercapto-2-butanol possesses two chiral centers, leading to four possible stereoisomers. The molecule incorporates both a hydroxyl (-OH) and a thiol (-SH) functional group, which dictates its chemical properties and spectroscopic behavior.[1][3] The presence of these groups provides distinct signatures in various spectroscopic techniques, allowing for unambiguous identification and structural elucidation.

Below is the general structure of 3-mercapto-2-butanol, which will be the basis for our spectroscopic analysis.

Caption: Figure 1. General chemical structure of 3-Mercapto-2-butanol.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 3-mercapto-2-butanol, with a molecular weight of 106.19 g/mol , the molecular ion peak (M⁺) is expected at m/z 106.[2][4] However, for secondary alcohols, this peak can be weak or entirely absent.[5]

Fragmentation Pathways

The fragmentation of 3-mercapto-2-butanol is primarily driven by the presence of the hydroxyl and thiol groups. The two most common fragmentation mechanisms for alcohols are alpha-cleavage and dehydration.[5][6]

-

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. The largest alkyl group is typically lost most readily.[5]

-

Cleavage between C2 and C3 results in a fragment at m/z 75 ([CH(OH)CH(SH)CH₃]⁺) and the loss of a methyl radical.

-

A more favorable cleavage is the loss of the larger ethyl-thiol group, leading to a prominent peak at m/z 45 ([CH₃CHOH]⁺).

-

-

Dehydration: The loss of a water molecule (18 amu) from the molecular ion can occur, leading to a peak at m/z 88 ([C₄H₈S]⁺·).[6]

-

Thiol-Specific Fragmentation: Thiols can undergo cleavage of the C-S bond or loss of the SH radical. Loss of H₂S (34 amu) can also be observed, resulting in a peak at m/z 72 .

Caption: Figure 2. Primary fragmentation pathways for 3-Mercapto-2-butanol in MS.

Data Summary: Mass Spectrometry

| m/z (Daltons) | Proposed Fragment | Fragmentation Pathway |

| 106 | [C₄H₁₀OS]⁺· | Molecular Ion (M⁺) |

| 88 | [C₄H₈S]⁺· | Dehydration: [M - H₂O]⁺ |

| 75 | [C₃H₇S]⁺ | Alpha-cleavage: [M - CH₃]⁺ |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage: [M - C₂H₅S]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-mercapto-2-butanol is predicted to show signals for each unique proton environment. The chemical shifts are influenced by the electronegative oxygen and sulfur atoms.

-

-OH and -SH Protons: The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 2.0-5.0 ppm).[6] The thiol proton signal is generally found further upfield, around δ 1.3–1.5 ppm, and is also often a singlet.[1]

-

C2-H Proton: This proton is attached to the carbon bearing the hydroxyl group. It will be deshielded by the oxygen and is expected to appear as a multiplet around δ 3.5-4.0 ppm.

-

C3-H Proton: This proton is adjacent to the thiol group and will be a multiplet in the region of δ 2.8-3.2 ppm.

-

Methyl Protons (C1 and C4): The two methyl groups are in different chemical environments and will appear as distinct doublets, likely in the δ 1.2-1.5 ppm range.

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| C1-H₃ | ~1.2 | Doublet | 3H |

| C4-H₃ | ~1.3 | Doublet | 3H |

| SH | 1.3 - 1.5 | Singlet (broad) | 1H |

| OH | 2.0 - 5.0 | Singlet (broad) | 1H |

| C3-H | 2.8 - 3.2 | Multiplet | 1H |

| C2-H | 3.5 - 4.0 | Multiplet | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

-

C2 Carbon: The carbon atom bonded to the electronegative oxygen atom will be the most deshielded, appearing furthest downfield (δ ~65–70 ppm).[7]

-

C3 Carbon: The carbon bonded to the sulfur atom will also be deshielded, but to a lesser extent than C2, appearing around δ ~40-50 ppm.

-

C1 and C4 Carbons: The two methyl carbons will be the most shielded and appear upfield, typically in the δ ~10–25 ppm range.[7]

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~18-25 |

| C4 | ~15-22 |

| C3 | ~40-50 |

| C2 | ~65-70 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-mercapto-2-butanol will be characterized by the vibrational frequencies of its O-H, C-H, S-H, and C-O bonds.

-

O-H Stretch: A very strong and broad absorption band in the range of 3200-3600 cm⁻¹ is characteristic of the alcohol's O-H stretching vibration, with the broadening due to hydrogen bonding.[6]

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methine groups.

-

S-H Stretch: A weak, sharp absorption band is expected around 2550-2600 cm⁻¹ for the thiol S-H stretch. This peak is often weak but is a key diagnostic feature for thiols.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.[6]

Data Summary: Predicted IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H (Alcohol) | 3200 - 3600 | Strong | Broad |

| C-H (Alkane) | 2850 - 3000 | Medium-Strong | Sharp |

| S-H (Thiol) | 2550 - 2600 | Weak | Sharp |

| C-O (Alcohol) | 1050 - 1150 | Strong | Sharp |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized methodologies are crucial. The following protocols provide a framework for the spectroscopic analysis of 3-mercapto-2-butanol.

Caption: Figure 3. A generalized workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-mercapto-2-butanol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-mercapto-2-butanol (~100 ppm) in a volatile solvent such as methanol or hexane.

-

GC Method: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure separation from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

MS Method: Set the mass spectrometer to scan a mass range of m/z 40-200. Use standard electron ionization (EI) at 70 eV.

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Identify the peak corresponding to 3-mercapto-2-butanol in the chromatogram and analyze its corresponding mass spectrum.

IR Spectroscopy (FTIR)

-

Sample Preparation (Neat Liquid): Place a single drop of neat 3-mercapto-2-butanol between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic profile of 3-mercapto-2-butanol is well-defined by the interplay of its alcohol and thiol functional groups. Mass spectrometry reveals characteristic fragmentation patterns including alpha-cleavage and dehydration. NMR spectroscopy provides a detailed map of the proton and carbon environments, with distinct chemical shifts governed by the proximity to the heteroatoms. Finally, IR spectroscopy confirms the presence of O-H, S-H, and C-O functional groups through their characteristic vibrational frequencies. This comprehensive guide serves as a foundational reference for the identification, characterization, and quality control of 3-mercapto-2-butanol in research and industrial settings.

References

- 1. 3-Mercapto-2-butanol | 54812-86-1 | Benchchem [benchchem.com]

- 2. 2-Mercapto-3-butanol | C4H10OS | CID 62087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. 3-Mercapto-2-butanol, (2R,3S)-rel- | C4H10OS | CID 13095872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of 3-Mercapto-2-butanol

An In-depth Technical Guide to the Physical Properties of 3-Mercapto-2-butanol

Introduction

3-Mercapto-2-butanol, a sulfur-containing secondary alcohol, is a compound of significant interest in various scientific and industrial fields.[1][2] With the molecular formula C4H10OS, it plays a crucial role as a flavoring agent in the food industry and serves as a versatile intermediate in the synthesis of pharmaceuticals and fragrances.[1][3][4] Its utility extends to being an effective anti-browning agent, notably for fresh-cut produce.[3] The presence of two chiral centers in its structure gives rise to multiple stereoisomers, each potentially exhibiting unique physical and biological properties. This guide provides a comprehensive exploration of the core physical properties of 3-Mercapto-2-butanol, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical characteristics of 3-Mercapto-2-butanol are fundamental to its application and handling. While various sources provide data on these properties, some discrepancies exist, which may be attributable to the analysis of different isomer mixtures or varying experimental conditions. The table below summarizes the key physical properties, followed by a detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C4H10OS | [1][4][5][6][7][8][9][10] |

| Molecular Weight | 106.19 g/mol | [1][3][4][5][6][8][10] |

| Appearance | Colorless to pale yellow liquid | [11][12] |

| Odor | Strong, sulfurous | [3][11] |

| Boiling Point | 59-61 °C @ 10 mm Hg162-163 °C @ 760 mm Hg (estimated) | [4][6][7][10][12][13][14] |

| Melting Point | -38 °C to -100 °C (estimate) | [3][4][6][10][13] |

| Density | 0.999 g/mL @ 25 °C1.010-1.017 g/cm³ @ 20 °C1.027 g/cm³ | [3][4][6][8][12][13][14] |

| Refractive Index | n20/D: 1.472 - 1.485 | [1][4][6][7][8][12][13] |

| Flash Point | 134.6 - 143 °F (57 - 61.7 °C) | [4][6][7][10][13] |

| Solubility | Insoluble to slightly soluble in water; miscible with alcohol and ether. | [3][7][8][11][15] |

Discussion of Properties

-

Boiling Point: The boiling point is consistently reported in the range of 59-61 °C under reduced pressure (10 mm Hg).[4][6][7][10][13][14] The estimated boiling point at atmospheric pressure (760 mm Hg) is significantly higher, around 162-163 °C, which is expected for a compound of this molecular weight with hydrogen bonding capabilities due to the hydroxyl group.[12]

-

Melting Point: There is a notable range in the estimated melting points, from -38 °C to -100 °C.[3][4][6][10][13] This wide variation likely reflects the difficulty in measuring the melting point of a substance that is liquid at room temperature and may also be influenced by the specific isomeric composition of the sample being analyzed.

-

Density and Refractive Index: The reported density and refractive index values show some variation. For instance, density is cited as 0.999 g/mL at 25 °C, while other sources indicate a range of 1.010-1.017 g/cm³ at 20 °C.[4][6][8][13][14] Similarly, the refractive index is generally in the range of 1.472 to 1.485 at 20 °C.[1][4][6][7][8][12][13] These minor differences can be attributed to temperature variations during measurement and the specific mixture of stereoisomers present.

-

Solubility: The solubility of 3-Mercapto-2-butanol in water is described with some contradiction, ranging from insoluble to slightly soluble.[7][8][11][15] However, it is consistently reported as being miscible with organic solvents like alcohol and ether.[3][8] The presence of both a polar hydroxyl group and a less polar thiol group, along with the four-carbon backbone, results in this borderline water solubility.

Stereochemistry

3-Mercapto-2-butanol possesses two chiral centers at carbons 2 and 3. This leads to the existence of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between these stereoisomers can be visualized as follows:

Caption: Stereoisomers of 3-Mercapto-2-butanol.

Commercially available 3-Mercapto-2-butanol is often sold as a mixture of these isomers.[4][16] The separation and characterization of individual stereoisomers can be achieved using chiral chromatography techniques.[1] The specific stereochemistry can significantly influence the biological activity and sensory properties of the molecule.

Experimental Methodologies for Physical Property Determination

Accurate determination of the physical properties of 3-Mercapto-2-butanol is essential for its quality control and application. The following are standard protocols for measuring key physical parameters.

Workflow for Physical Property Analysis

Caption: Experimental workflow for physical property determination.

Determination of Boiling Point (Micro Method)

Rationale: Given that the boiling point is often reported under reduced pressure, a micro-boiling point determination method is suitable for laboratory-scale verification.

Protocol:

-

Place a small amount (a few drops) of 3-Mercapto-2-butanol into a small-diameter test tube.

-

Introduce a sealed capillary tube (sealed end down) into the test tube.

-

Attach the test tube to a thermometer and suspend it in a heating bath (e.g., silicone oil).

-

Heat the bath gradually while stirring.

-

Observe the capillary tube. A steady stream of bubbles will emerge from the open end of the capillary as the liquid's vapor pressure approaches the atmospheric pressure.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling.

-

For determination under reduced pressure, the apparatus is connected to a vacuum system, and the pressure is monitored with a manometer.

Measurement of Density and Refractive Index

Rationale: These are crucial parameters for identity confirmation and quality assessment.

Protocol:

-

Density:

-

Use a calibrated pycnometer (specific gravity bottle).

-

Record the weight of the empty, dry pycnometer.

-

Fill the pycnometer with 3-Mercapto-2-butanol, ensuring no air bubbles are present, and thermostat it to the desired temperature (e.g., 20°C or 25°C).

-

Record the weight of the pycnometer filled with the sample.

-

Calculate the density by dividing the mass of the sample by the volume of the pycnometer.

-

-

Refractive Index:

-

Use an Abbe refractometer.

-

Calibrate the instrument with a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of 3-Mercapto-2-butanol to the prism surface.

-

Close the prisms and allow the temperature to equilibrate (typically 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Chromatographic Analysis for Purity and Isomer Separation

Rationale: Gas chromatography is a powerful technique to assess the purity and, when coupled with a chiral column, to separate and quantify the stereoisomers.

Protocol:

-

Purity by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of 3-Mercapto-2-butanol in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5).

-

Run a temperature program that allows for the separation of the analyte from any impurities.

-

The purity can be estimated by the relative peak area of the 3-Mercapto-2-butanol peak.

-

The mass spectrum will confirm the identity of the compound by its molecular ion peak and fragmentation pattern.

-

-

Isomer Separation by Chiral Gas Chromatography:

-

Use a GC equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column).

-

Optimize the temperature program to achieve baseline separation of the stereoisomers.

-

The relative percentage of each isomer can be determined from the peak areas in the resulting chromatogram.

-

Safety and Handling

3-Mercapto-2-butanol is classified as an irritant and requires careful handling to avoid exposure.[4][6]

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[4][5][6][7]

-

Precautions:

-

Work in a well-ventilated area, preferably a fume hood.[17]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6][17]

-

Avoid inhalation of vapors and contact with skin and eyes.[17]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][6]

-

-

Storage: Store in a cool, dry place away from direct sunlight and oxidizing agents.[3] Keep the container tightly closed.[17]

Conclusion

3-Mercapto-2-butanol is a commercially significant chemical with a well-defined, albeit sometimes variably reported, set of physical properties. Its utility as a flavoring agent and chemical intermediate is underscored by its characteristic sulfurous odor and its reactivity, stemming from the hydroxyl and thiol functional groups. The presence of stereoisomers adds a layer of complexity to its characterization, making techniques like chiral chromatography indispensable for a complete analysis. A thorough understanding of its physical properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe use in research and industrial applications.

References

- ChemicalBook. (n.d.). 3-Mercapto-2-butanol CAS#: 54812-86-1.

- Benchchem. (n.d.). 3-Mercapto-2-butanol | 54812-86-1.

- PubChem. (n.d.). 3-Mercapto-2-butanol, (2R,3S)-rel- | C4H10OS | CID 13095872.

- The Good Scents Company. (n.d.). 3-mercapto-2-methyl-1-butanol, 227456-33-9.

- ChemBK. (2024). 3-Mercapto-2-butanol.

- Laboratory Chemicals. (n.d.). 3-Mercapto-2-Butanol - High Quality Anti-Browning Agent at Best Price.

- ChemBK. (2024). 3-Mercapto-2-butanol,mixture of isomers.

- Cheméo. (n.d.). Chemical Properties of 3-Mercapto-2-methyl-1-butanol.

- ECHEMI. (n.d.). 37887-04-0, rel-(2R,3S)-3-Mercapto-2-butanol Formula.

- Haihang Industry. (n.d.). 3-Mercapto-2-butanol CAS 54812-86-1.

- The Good Scents Company. (n.d.). 2-mercapto-3-butanol, 54812-86-1.

- PubChem. (n.d.). 2-Mercapto-3-butanol | C4H10OS | CID 62087.

- PubChem. (n.d.). rel-(2R,3S)-3-Mercapto-2-butanol | C4H10OS | CID 641834.

- Chemsrc. (n.d.). 3-Mercapto-2-butanol | CAS#:54812-86-1.

- FM35730 - Safety Data Sheet. (2022).

- ChemicalBook. (n.d.). 3-Mercapto-2-butanol Chemical Properties.

- precisionFDA. (n.d.). 3-MERCAPTO-2-BUTANOL,(2R,3S)-.

- Human Metabolome Database. (n.d.). Showing metabocard for 3-Mercapto-2-butanol (HMDB0040185).

- Fisher Scientific. (n.d.). 3-Mercapto-2-butanol (mixture of isomers) 97.0+%, TCI America 25 g.

- Sigma-Aldrich. (n.d.). 2-Mercapto-3-butanol mixture of isomers, = 97 , FG 37887-04-0.

- PubChem. (n.d.). 3-Mercapto-2-methyl-1-butanol | C5H12OS | CID 6430892.

- The Good Scents Company. (n.d.). (R,S)-2-mercapto-3-butanol, 37887-04-0.

Sources

- 1. 3-Mercapto-2-butanol | 54812-86-1 | Benchchem [benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 3-Mercapto-2-Butanol - High Quality Anti-Browning Agent at Best Price [sihaulichemicals.net]

- 4. chembk.com [chembk.com]

- 5. 3-Mercapto-2-butanol, (2R,3S)-rel- | C4H10OS | CID 13095872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Mercapto-2-butanol [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 2-Mercapto-3-butanol | C4H10OS | CID 62087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rel-(2R,3S)-3-Mercapto-2-butanol | C4H10OS | CID 641834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Mercapto-2-butanol CAS#: 54812-86-1 [amp.chemicalbook.com]

- 11. 3-mercapto-2-methyl-1-butanol, 227456-33-9 [thegoodscentscompany.com]

- 12. 2-mercapto-3-butanol, 54812-86-1 [thegoodscentscompany.com]

- 13. 3-Mercapto-2-butanol CAS#: 54812-86-1 [m.chemicalbook.com]

- 14. haihangchem.com [haihangchem.com]

- 15. 3-Mercapto-2-methyl-1-butanol | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Mercapto-2-butanol (mixture of isomers) 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 17. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Safe Handling of 3-Mercapto-2-butanol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Mercapto-2-butanol (CAS No. 54812-86-1). The protocols and recommendations outlined herein are designed to ensure laboratory safety and experimental integrity.

Introduction: Understanding the Compound

3-Mercapto-2-butanol is a sulfur-containing secondary alcohol, also known as a thiol.[1] Its unique structure, featuring both a hydroxyl (-OH) and a thiol (-SH) group, makes it a valuable intermediate in organic synthesis, particularly for the flavor, fragrance, and pharmaceutical industries.[1][2] However, the very reactivity that makes it useful also necessitates stringent safety protocols. Like many thiols, it is characterized by a strong, sulfurous odor and presents multiple potential hazards.[2] This guide will elucidate the nature of these hazards and provide actionable, field-proven methodologies to mitigate risk.

Section 1: Physicochemical Properties and Identification

A foundational understanding of a chemical's properties is paramount to its safe handling. The behavior of 3-Mercapto-2-butanol under various laboratory conditions is dictated by these characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀OS | [3][4][5] |

| Molecular Weight | 106.19 g/mol | [1][3][4] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 162.3 ± 23.0 °C at 760 mmHg | [4] |

| Flash Point | 61.7 °C (143 °F) | [1][4][5] |

| Density | ~1.0 g/mL at 25 °C | [4][5] |

| Vapor Pressure | 0.8 ± 0.7 mmHg at 25°C | [4] |

| Solubility | Miscible with water, alcohol, and ether | [2] |

Section 2: Hazard Analysis and Toxicological Profile

3-Mercapto-2-butanol is classified as a hazardous substance. The primary risks are associated with its flammability and its effects as an irritant.

GHS Hazard Classification: Based on aggregated data, 3-Mercapto-2-butanol carries the following GHS classifications:

-

Flammable Liquid and Vapour (H226)[7]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[3][7]

-

Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[3][7]

-

Specific target organ toxicity — Single exposure, Category 3 (H335): May cause respiratory irritation.[3][7]

Toxicological Insights: The thiol (-SH) group is the primary driver of this compound's biological activity and associated hazards.

-

Respiratory Irritation: Due to its volatility, inhalation is a primary exposure route.[8] The vapors can irritate the mucous membranes of the respiratory tract.[3][7] All handling of the open container must be performed in a well-ventilated area, preferably a certified chemical fume hood.[9][10]

-

Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[3][5] The compound can defat the skin, leading to redness and discomfort. In the eyes, it can cause serious damage.[6]

-

Odor: Thiols are notorious for their potent and unpleasant odors, detectable at extremely low concentrations.[11][12] While the odor itself is a good warning sign of exposure, olfactory fatigue can occur. Therefore, the absence of smell does not guarantee the absence of vapors.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential.

1. Engineering Controls:

-

Chemical Fume Hood: This is the most critical engineering control. All manipulations of 3-Mercapto-2-butanol, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[8][10] This prevents the accumulation of flammable and irritating vapors in the laboratory environment.

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[6]

2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required at all times.[6][9] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Wear compatible, chemical-resistant gloves.[6] Nitrile gloves are commonly used, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Always inspect gloves before use and replace them immediately if they are contaminated or damaged.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[9] Long pants and closed-toe shoes are also required.

-

Respiratory Protection: For most standard laboratory operations within a fume hood, respiratory protection is not required. However, in the case of a large spill or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.[13]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a validated standard operating procedure (SOP) is the cornerstone of safe laboratory practice. The causality behind these steps is to minimize vapor release and prevent direct contact.

Protocol 1: Weighing and Transferring 3-Mercapto-2-butanol

-

Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the lowest practical height and that the work area is clear of clutter and incompatible materials.

-

Equilibration: Before opening, allow the sealed container of 3-Mercapto-2-butanol to equilibrate to room temperature to prevent moisture condensation.[9]

-

Transfer: Conduct all transfers deep within the fume hood.[8] Use a syringe or cannula for liquid transfers to minimize volatilization. Avoid pouring from an open container.

-

Sealing: Immediately after dispensing the required amount, tightly close the container cap. To further prevent vapor leakage from the threads, it is best practice to wrap the cap and neck of the bottle with Parafilm or Teflon tape.[10]

-

Cleanup: Wipe down any minor drips on the exterior of the container or work surface with a sorbent pad. Dispose of the pad as hazardous waste.[10]

Below is a workflow diagram illustrating the safe handling procedure.

Caption: Workflow for Safe Weighing and Transfer.

Section 5: Storage and Incompatibility

Proper storage is critical to prevent degradation of the chemical and to avoid dangerous reactions.

-

Storage Conditions: Store 3-Mercapto-2-butanol in a cool, dry, well-ventilated area away from direct sunlight.[2] The storage area should be designated for flammable liquids.[14] Keep the container tightly closed to prevent the escape of vapors and oxidation.[6][9]

-

Incompatible Materials: Keep this chemical separate from strong oxidizing agents, strong acids, alkali metals, and halogens.[15][16][17] Contact with strong oxidizers can lead to a violent reaction.[18]

Section 6: Emergency Procedures

A clear, pre-defined emergency plan is non-negotiable. All laboratory personnel must be trained on these procedures.

1. Spills:

-

Small Spill (inside a fume hood): Absorb the spill with an inert, non-combustible material like sand or a chemical sorbent.[14] Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.[10] Clean the area with a bleach solution to oxidize residual thiol.[8][11]

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department immediately. Prevent the spill from entering drains.[6]

2. Personal Exposure:

-

Inhalation: Immediately move the affected person to fresh air.[6][19] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][15]

-

Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][19] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[6]

3. Fire:

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[14][18][20] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[14][16]

-

Firefighting Procedures: Evacuate the lab. If the fire is small and you are trained to do so, use a proper fire extinguisher. For any larger fire, activate the fire alarm and evacuate the building. Firefighters should wear self-contained breathing apparatus (SCBA).[14]

The diagram below outlines the decision-making process for a chemical spill.

Caption: Emergency Response Workflow for a Chemical Spill.

Section 7: Waste Disposal

Chemical waste must be handled with as much care as the parent chemical.

-

Liquid Waste: Collect all liquid waste containing 3-Mercapto-2-butanol in a designated, properly labeled hazardous waste container.[11] Do not pour thiol waste down the drain.[8] It is often recommended to quench liquid thiol waste with an oxidizing agent like bleach before collection, but consult your institution's specific guidelines.[8][21]

-

Solid Waste: Contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) should be double-bagged, sealed, and placed in a designated solid hazardous waste container.[8][10]

-

Glassware Decontamination: All glassware that has come into contact with 3-Mercapto-2-butanol should be decontaminated before standard washing.[11] This is best accomplished by soaking the glassware in a bleach bath (a 1:1 mixture of commercial bleach and water is often sufficient) inside a fume hood for at least 14-24 hours to oxidize the residual thiol.[10][11]

References

-

A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. Benchchem.

-

How to Work with Thiols-General SOP. Department of Chemistry: University of Rochester.

-

3-Mercapto-2-butanol, (2R,3S)-rel-. PubChem, National Center for Biotechnology Information.

-

Technical Support Center: Managing Volatile Thiol Odors in the Laboratory. Benchchem.

-

Standard Operation Procedure for Disposal of Unknown Thiols.

-

Safety Data Sheet for 3-Mercapto-3-methyl-1-butanol. FM35730.

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC.

-

Thiols. University of Minnesota, Department of Environmental Health and Safety.

-

Safety Data Sheet for 3-Methyl-2-butanol.

-

3-Mercapto-2-butanol | CAS#:54812-86-1. Chemsrc.

-

Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.

-

Safety Data Sheet for Mercaptoethanol. Sigma-Aldrich.

-

3-Mercapto-2-butanol. ChemBK.

-

Safety Data Sheet for N-BUTYL ALCOHOL. Cole-Parmer.

-

3-Mercapto-2-butanol | 54812-86-1. Benchchem.

-

3-Mercapto-2-Butanol - High Quality Anti-Browning Agent at Best Price. Laboratory Chemicals.

-

Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. MDPI.

-

A method of isolating and recovering thiol-containing compounds. Google Patents.

-

2-Butanol, 3-mercapto-3-methyl- Safety Data Sheets(SDS). lookchem.

-

2-Mercapto-3-butanol - Safety Data Sheet. ChemicalBook.

-

Report for Unsaturated Aliphatic Alcohol. CAMEO Chemicals - NOAA.

-

SECTION 5: Firefighting measures. Labster.

-

Incompatible substances: chemicals which must not be stored together. WorkSafe.

-

Safety Data Sheet for 2-Mercaptoethanol. Fisher Scientific.

-

Showing metabocard for 3-Mercapto-2-butanol (HMDB0040185). Human Metabolome Database.

-

3-Mercapto-2-butanol, (mixture of isomers), 25g, Each. CP Lab Safety.

-

Report for Thioglycol. CAMEO Chemicals - NOAA.

-

2-mercapto-3-butanol, 54812-86-1. The Good Scents Company.

-

2-Mercapto-3-butanol mixture of isomers, = 97 , FG 37887-04-0. Sigma-Aldrich.

Sources

- 1. 3-Mercapto-2-butanol | 54812-86-1 | Benchchem [benchchem.com]

- 2. 2 Mercapto 3 Butanol - 2 Mercapto 3 Butanol Exporter, Importer, Manufacturer & Supplier, Virar, India [sihaulichemicals.net]

- 3. 3-Mercapto-2-butanol, (2R,3S)-rel- | C4H10OS | CID 13095872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Mercapto-2-butanol | CAS#:54812-86-1 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. biosynth.com [biosynth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. faculty.washington.edu [faculty.washington.edu]

- 11. How To [chem.rochester.edu]

- 12. mdpi.com [mdpi.com]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. worksafe.govt.nz [worksafe.govt.nz]

- 18. theory.labster.com [theory.labster.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. fishersci.com [fishersci.com]

- 21. chemistry.mtu.edu [chemistry.mtu.edu]

An In-Depth Technical Guide to 3-Mercapto-2-butanol: From Discovery to Natural Occurrence and Beyond

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Mercapto-2-butanol, a sulfur-containing secondary alcohol with significant implications in flavor chemistry, biochemistry, and potential therapeutic applications. From its fundamental chemical properties to its natural origins and biological activities, this document serves as an in-depth resource for professionals in research and development.

Introduction: Unveiling 3-Mercapto-2-butanol

3-Mercapto-2-butanol, also known as 3-sulfanylbutan-2-ol, is an organic compound characterized by a hydroxyl group on the second carbon and a thiol group on the third carbon of a butane chain.[1] Its unique bifunctional nature contributes to its distinct chemical reactivity and sensory properties. This molecule exists as a mixture of stereoisomers, each potentially exhibiting different biological effects and aroma profiles. While not as widely studied as some other volatile sulfur compounds, 3-Mercapto-2-butanol is increasingly recognized for its role as a potent flavor compound in various foods and beverages and for its intriguing biochemical activities.[1][2]

Table 1: Physicochemical Properties of 3-Mercapto-2-butanol

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀OS | [3] |

| Molecular Weight | 106.19 g/mol | [3] |